

Application of N-Boc-erythro-sphingosine-¹³C₂,D₂ in metabolic flux analysis.

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Compound of Interest

Compound Name: *N*-Boc-erythro-sphingosine-¹³C₂,D₂

Cat. No.: B13863792

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Application of N-Boc-erythro-sphingosine-¹³C₂,D₂ in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

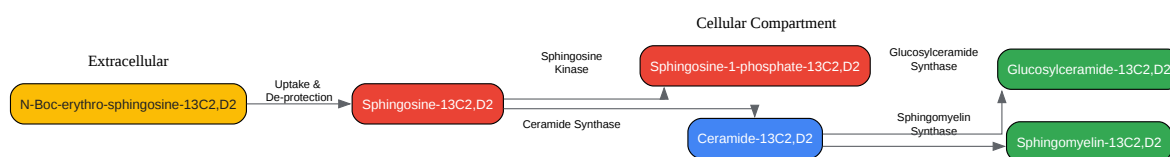
The study of sphingolipid metabolism is critical for understanding numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid pathways has been implicated in various diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome. Metabolic flux analysis (MFA) using stable isotope-labeled compounds offers a powerful approach to quantitatively track the dynamic changes in these pathways. N-Boc-erythro-sphingosine-¹³C₂,D₂ is a valuable tool for these investigations, serving as a tracer to elucidate the flux through the sphingolipid salvage pathway.

This protected and isotopically labeled sphingosine analog allows researchers to trace the metabolic fate of exogenous sphingosine as it is incorporated into more complex sphingolipids. The presence of both ¹³C and deuterium labels provides a distinct mass shift, facilitating unambiguous detection and quantification by mass spectrometry (MS). The N-Boc protecting group can be removed by cellular enzymes or during sample preparation, allowing the sphingosine backbone to enter the metabolic network.

By monitoring the rate of incorporation of the isotopic labels into downstream metabolites such as ceramides, sphingomyelin, and complex glycosphingolipids, researchers can gain insights into the activity of key enzymes and the overall dynamics of the salvage pathway under various physiological or pathological conditions. This information is crucial for identifying potential therapeutic targets and for understanding the mechanism of action of drugs that modulate sphingolipid metabolism.

Key Signaling Pathways and Experimental Workflow

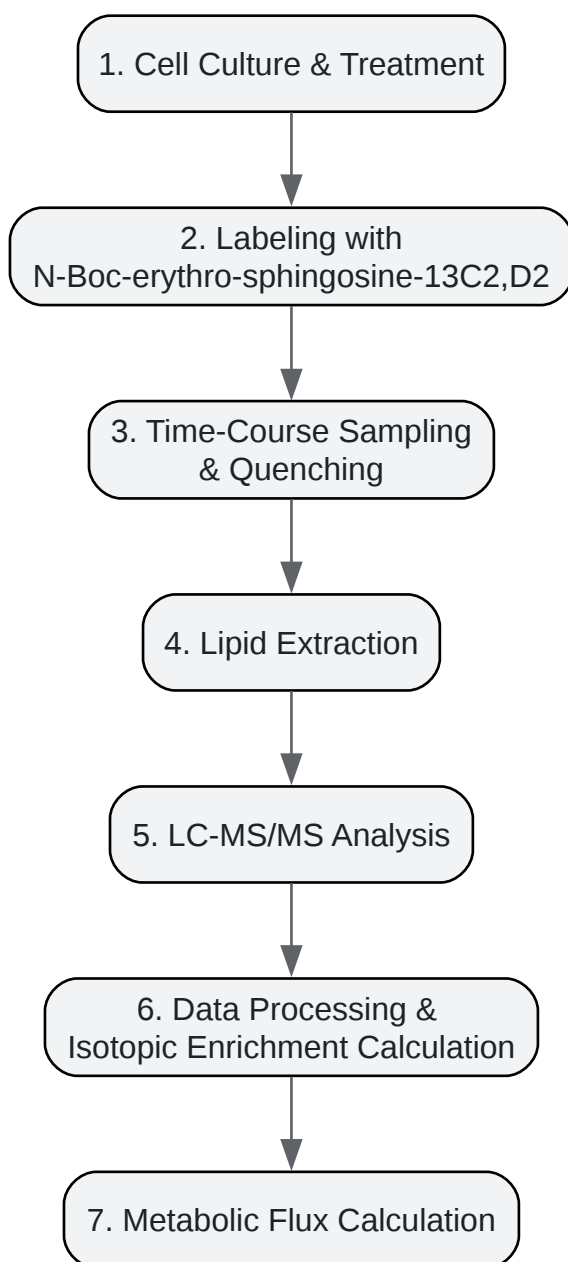
The primary metabolic route traced by N-Boc-erythro-sphingosine- $^{13}\text{C}_2, \text{D}_2$ is the sphingolipid salvage pathway. This pathway is responsible for the recycling of sphingosine into ceramides, which are central hubs in sphingolipid metabolism.



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Caption: Metabolic fate of N-Boc-erythro-sphingosine- $^{13}\text{C}_2, \text{D}_2$.

The experimental workflow for a metabolic flux analysis study using this tracer involves several key steps, from cell culture and labeling to sample analysis and data interpretation.



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